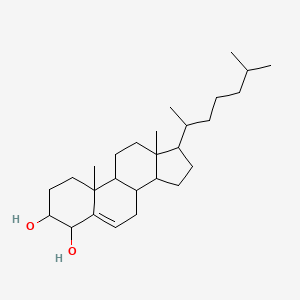
Kandelin A-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kandelin A-1 is a proanthocyanidin.
Applications De Recherche Scientifique
Phenolic Compounds from Smilax china L.
- A study identified a new triflavanoid, kandelin B-5, isolated from Smilax china L., along with several other compounds. Some of these compounds demonstrated mild inhibitory activities against IL-1β expression, indicating potential anti-inflammatory applications (Zhong et al., 2017).
Effects of Compounds on Cadmium Uptake and Antioxidative Capacity
Methyl Jasmonate's Effects on Kandelia obovata Seedlings
- Research on Kandelia obovata seedlings exposed to cadmium stress showed that methyl jasmonate positively influenced antioxidative capacity and reduced cadmium uptake, indicating the potential of certain compounds in mitigating heavy metal stress in plants (Chen, Yan, & Li, 2014).
Gastric Antiulcer Effects
Study of Extracts of Kandelia candel
- A study on the effects of Kandelia candel extracts on gastric ulcers in rats indicated that these extracts have significant antiulcer properties, possibly due to their impact on gastric secretion and peptic activity (Bao Shi-xiang, 2007).
Effects on Pro-inflammatory Cytokines
Chemical Constituents from Kandelia candel
- The isolation of various compounds from Kandelia candel, including a new sesquiterpene glycoside, revealed significant inhibitory effects on pro-inflammatory cytokines in bone marrow-derived dendritic cells. This suggests potential applications in inflammation regulation (Dat et al., 2015).
Neuroprotective Effects
Honokiol and Magnolol from Magnolia officinalis
- Compounds honokiol and magnolol from Magnolia officinalis demonstrated neuroprotective effects against beta-amyloid-induced toxicity in PC12 cells, suggesting potential applications in Alzheimer's disease treatment (Hoi, Ho, Baum, & Chow, 2010).
Antioxidative Enzymes and Salinity Tolerance
Copper/Zinc Superoxide Dismutase from Mangrove Kandelia candel
- Overexpression of copper/zinc superoxide dismutase from Kandelia candel in tobacco enhanced salinity tolerance, demonstrating the potential of genetic modifications in plants for increased environmental resilience (Jing et al., 2015).
Propriétés
Numéro CAS |
88903-77-9 |
|---|---|
Nom du produit |
Kandelin A-1 |
Formule moléculaire |
C39H32O15 |
Poids moléculaire |
740.7 g/mol |
Nom IUPAC |
(2R,3R,4S,10R)-2,10-bis(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-8-one |
InChI |
InChI=1S/C39H32O15/c40-19-4-1-14(7-23(19)44)17-11-30(50)52-29-13-27(48)33-34(35(51)37(54-39(33)31(17)29)16-3-6-21(42)25(46)9-16)32-26(47)12-22(43)18-10-28(49)36(53-38(18)32)15-2-5-20(41)24(45)8-15/h1-9,12-13,17,28,34-37,40-49,51H,10-11H2/t17-,28+,34+,35-,36-,37-/m1/s1 |
Clé InChI |
NWZBNZUABGSPSN-ZBBQFUFDSA-N |
SMILES isomérique |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@H](CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O |
SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C(CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O |
SMILES canonique |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C(CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(1R,2R,3R)-2-(3,5-Dihydroxy-phenyl)-4,6-dihydroxy-3-(4-hydroxy-phenyl)-indan-1-yl]-1-(4-hydroxy-phenyl)-methanone](/img/structure/B1211119.png)
![6-ethyl-3-(2-hydroxyethoxymethyl)-5H-imidazo[1,2-a]purin-9-one](/img/structure/B1211120.png)

![1-[[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-(2-fluorophenyl)methyl]-4-(2-furanylmethyl)piperazine](/img/structure/B1211125.png)
![1-[(3,4-Dimethoxyphenyl)-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B1211126.png)
![2-[4-(Benzenesulfonyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B1211127.png)
![1-(4-chlorophenyl)-N-(2-furanylmethyl)-N-[[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]methanamine](/img/structure/B1211129.png)
![4-Amino-1,2,5-oxadiazole-3-carboxylic acid [2-(2,6-dimethylanilino)-2-oxoethyl] ester](/img/structure/B1211130.png)


